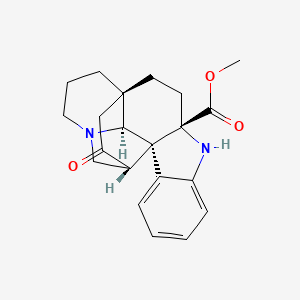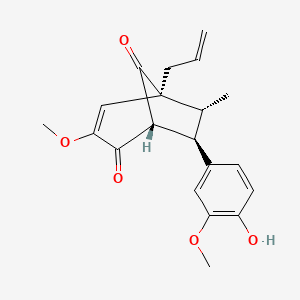
Methyl demethoxycarbonylchanofruticosinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl demethoxycarbonylchanofruticosinate can be synthesized through a series of organic reactions involving the precursor compounds found in Kopsia flavida Blume. The synthetic route typically involves the extraction of the alkaloid from the plant leaves, followed by purification and chemical modification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Kopsia flavida Blume leaves, followed by chemical synthesis and purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl demethoxycarbonylchanofruticosinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
Scientific Research Applications
Methyl demethoxycarbonylchanofruticosinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl demethoxycarbonylchanofruticosinate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating respiratory functions .
Comparison with Similar Compounds
Similar Compounds
Methyl N1-demethoxycarbonylchanofruticosinate: Another alkaloid isolated from Kopsia flavida Blume with similar chemical structure and properties.
Methyl N-(decarbomethoxy)chanofruticosinate: A related compound with slight structural differences, leading to variations in its chemical and biological activities.
Uniqueness
Methyl demethoxycarbonylchanofruticosinate stands out due to its unique combination of functional groups and its specific biological activities.
Properties
IUPAC Name |
methyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14-,17+,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVZFCMYXOSQZ-FHBRLQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@@]34CCCN5[C@@H]3[C@@]1([C@H](C5)C(=O)C4)C6=CC=CC=C6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl demethoxycarbonylchanofruticosinate's antitussive activity?
A1: This research is the first to demonstrate the antitussive effects of a chanofruticosinate-type alkaloid []. this compound showed significant antitussive activity in a guinea pig cough model induced by citric acid []. This discovery opens up new possibilities for developing novel antitussive drugs based on this class of compounds.
Q2: How does this compound exert its antitussive effects?
A2: While the exact mechanism of action for this compound is not fully elucidated in the provided research, it is noteworthy that another compound isolated in the same study, kopsinine, also exhibited antitussive activity and was found to interact with the δ-opioid receptor []. Further research is needed to determine if this compound shares a similar mechanism or acts through a different pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




